盐酸克仑布特罗

描述

Clobenzorex hydrochloride is a sympathomimetic amine that has been used as an appetite suppressant since the 1960s. It is a derivative of amphetamine and has been used to treat obesity and other weight-related disorders. The drug has been studied extensively for its pharmacological properties and therapeutic potential.

科学研究应用

代谢和药物检测

克仑布特罗是一种用于体重管理的药物,它会代谢为苯丙胺,这使得药物检测的解释变得复杂。研究表明,克仑布特罗及其代谢物,特别是 4-羟基克仑布特罗,会通过尿液排出,并且可以在较长时间内被检测到。这种理解有助于区分克仑布特罗的使用和非法苯丙胺的使用 (Cody & Valtier, 2001); (Valtier & Cody, 2000)。

神经和行为影响

一项研究检查了慢性给予克仑布特罗对大鼠大脑运动行为和神经胶质激活的影响,结果发现它不会引起多巴胺能变性。这表明克仑布特罗可能通过神经适应性变化而不是神经毒性作用以类似于苯丙胺的方式影响运动功能 (Apóstol Del Rosal 等人,2021 年)。

药代动力学和减肥

一项研究比较了肥胖患者中缓释和速释制剂的克仑布特罗的药代动力学,结果显示不同的峰值血浆浓度和半衰期。尽管缓释制剂的血浆水平较低,但观察到相似的减重效果,表明其在肥胖治疗中每日一次给药的有效性 (Argüelles-Tello 等人,2013 年)。

心血管影响

一项关于克仑布特罗对大鼠主动脉环血管舒张作用的研究表明,它通过 NO/cGMP/PKG/Ca2+-激活的 K+ 通道途径诱导血管舒张。这表明克仑布特罗的使用可能对心血管产生潜在影响,特别是与其对血管的影响有关 (Lozano-Cuenca 等人,2017 年)。

作用机制

Target of Action

Clobenzorex hydrochloride primarily targets the central nervous system. It is a stimulant drug of the amphetamine chemical class . The compound’s primary targets are the dopamine and norepinephrine neurotransmitter systems in the brain.

Mode of Action

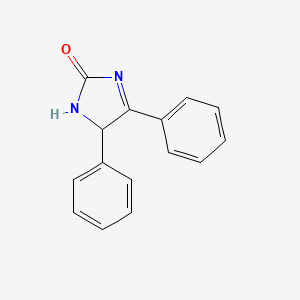

Clobenzorex hydrochloride acts as a central nervous system stimulant. It is an N-substituted amphetamine prodrug that is metabolized primarily into 4-hydroxyclobenzorex after ingestion; however, small amounts are also metabolized into dextroamphetamine . It is believed to suppress appetite by increasing levels of dopamine and norepinephrine in the brain, influencing feelings of hunger and satiety.

Pharmacokinetics

and is metabolized primarily into 4-hydroxyclobenzorex, with small amounts also metabolized into dextroamphetamine . More research is needed to fully understand the ADME properties of Clobenzorex hydrochloride and their impact on its bioavailability.

Result of Action

The chronic administration of Clobenzorex hydrochloride has been shown to decrease motor activity and motor coordination . It also induces increased gliosis in the striatum, a part of the brain involved in motor function . .

Action Environment

The action of Clobenzorex hydrochloride can be influenced by various environmental factors. For instance, the drug is legally distributed in Mexico under the trade name Asenlix by Aventis . The legal status and regulations surrounding the use of Clobenzorex hydrochloride can impact its availability and use in different regions . More research is needed to fully understand how other environmental factors may influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

生化分析

Biochemical Properties

Clobenzorex hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sympathomimetic agent, stimulating the release of catecholamines such as norepinephrine and dopamine. These interactions occur at adrenergic receptors, where clobenzorex hydrochloride binds and activates these receptors, leading to increased neurotransmitter release . Additionally, clobenzorex hydrochloride has been shown to have peripheral lipolytic activity, increasing the levels of free fatty acids and glycerol in the bloodstream .

Cellular Effects

Clobenzorex hydrochloride influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, clobenzorex hydrochloride promotes lipolysis, leading to the breakdown of triglycerides into free fatty acids and glycerol . This compound also impacts neuronal cells by enhancing the release of neurotransmitters, which can alter synaptic transmission and neuronal communication .

Molecular Mechanism

The mechanism of action of clobenzorex hydrochloride involves binding interactions with adrenergic receptors, enzyme inhibition, and changes in gene expression. Clobenzorex hydrochloride binds to adrenergic receptors, activating them and triggering the release of catecholamines . This activation leads to increased cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, resulting in various cellular responses, including increased lipolysis and neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clobenzorex hydrochloride change over time. The compound is rapidly absorbed and metabolized, with peak plasma concentrations occurring within a few hours of administration . Over time, clobenzorex hydrochloride undergoes degradation, and its metabolites are excreted. Long-term studies have shown that clobenzorex hydrochloride can have sustained effects on cellular function, particularly in terms of lipolysis and neurotransmitter release .

Dosage Effects in Animal Models

The effects of clobenzorex hydrochloride vary with different dosages in animal models. At low doses, clobenzorex hydrochloride primarily acts as an appetite suppressant, reducing food intake and promoting weight loss . At higher doses, the compound can induce toxic effects, including increased heart rate, hypertension, and hyperactivity . Threshold effects have been observed, where the efficacy of clobenzorex hydrochloride plateaus at certain dosages .

Metabolic Pathways

Clobenzorex hydrochloride is involved in several metabolic pathways. It is primarily metabolized into 4-hydroxyclobenzorex and dextroamphetamine, which contribute to its pharmacological effects . The metabolism of clobenzorex hydrochloride involves enzymes such as cytochrome P450, which catalyze the hydroxylation and deamination reactions . These metabolic pathways influence the levels of active metabolites and their effects on the body .

Transport and Distribution

Clobenzorex hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to peripheral tissues, where it interacts with adrenergic receptors and promotes lipolysis . Transporters and binding proteins play a role in the localization and accumulation of clobenzorex hydrochloride within cells .

Subcellular Localization

The subcellular localization of clobenzorex hydrochloride affects its activity and function. Clobenzorex hydrochloride is primarily localized in the cytoplasm, where it interacts with adrenergic receptors and enzymes involved in its metabolism . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of clobenzorex hydrochloride within specific cellular compartments .

属性

IUPAC Name |

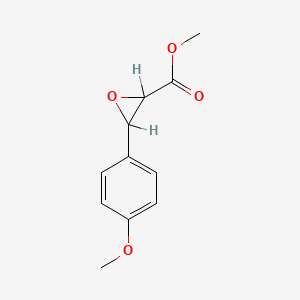

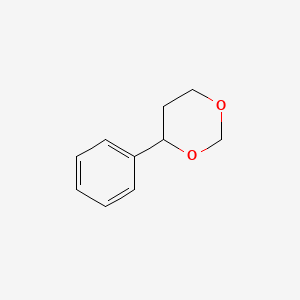

N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTCUURTJCZRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1048649-80-4 | |

| Record name | Benzeneethanamine, N-[(2-chlorophenyl)methyl]-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048649-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0046145 | |

| Record name | Clobenzorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5843-53-8 | |

| Record name | Clobenzorex hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5843-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobenzorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-N-(o-chlorobenzyl)-α-methylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethenetricarbonitrile, [4-(diethylamino)phenyl]-](/img/structure/B1205452.png)

![(Z)-3-[(2-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1205461.png)